BenchChemオンラインストアへようこそ!

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one

Medicinal Chemistry Lipophilicity Engineering ADME Optimization

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one (C₉H₁₃BrN₂O₂; MW 261.12 g/mol) is a penta-substituted 1,2-dihydropyridin-2-one featuring a C-5 amino group, C-3 bromine atom, C-4 methyl group, and an N-1 2-methoxyethyl side chain. This compound belongs to the broader dihydropyridinone chemotype, scaffolds widely explored for kinase inhibition, bromodomain antagonism, and phosphodiesterase modulation.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
Cat. No. B13070735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1N)CCOC)Br
InChIInChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-4-14-2)9(13)8(6)10/h5H,3-4,11H2,1-2H3
InChIKeyPOGSDNWSWXFQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one: Chemical Identity and Comparator Landscape for Sourcing Decisions


5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one (C₉H₁₃BrN₂O₂; MW 261.12 g/mol) is a penta-substituted 1,2-dihydropyridin-2-one featuring a C-5 amino group, C-3 bromine atom, C-4 methyl group, and an N-1 2-methoxyethyl side chain . This compound belongs to the broader dihydropyridinone chemotype, scaffolds widely explored for kinase inhibition, bromodomain antagonism, and phosphodiesterase modulation [1]. Its most immediate comparators include the N-1 unsubstituted analog 5-amino-3-bromo-4-methylpyridin-2(1H)-one (CAS 1564747-86-9; MW 203.04), the N-1 methoxymethyl analog (CAS 1565016-25-2; MW 247.09), and commercially available kinase inhibitor CL-387,785—a quinazoline-based irreversible EGFR inhibitor . The critical procurement question is whether the specific 2-methoxyethyl substitution at N-1 confers measurable differentiation relative to these closely related structures.

Why Generic Substitution of 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one Introduces Uncontrolled Risk


Even small structural modifications on the 1,2-dihydropyridin-2-one scaffold can produce large functional consequences, making simple N-1 interchange risky without direct comparative data. The N-1 substituent governs key drug-metabolism parameters including cytochrome P450 oxidative susceptibility, aqueous solubility, and logD—properties that the unsubstituted analog (CAS 1564747-86-9, MW 203.04) does not share . In the PDE4 inhibitor series leading to T-440, the 2-methoxyethyl substitution on the pyridin-2-one ring was essential for achieving the target in vivo bronchoprotective potency (ED₅₀ = 2.3 mg/kg i.v. in guinea pigs) relative to non-alkoxylated analogs [1]. Similarly, in the EGFR quinazoline series, the covalent warhead positioning in CL-387,785 enables irreversible binding with pM potency, but that binding mechanism is structurally inaccessible to simple pyridinone-based compounds . Procurement decisions that treat all '3-bromo-4-methyl-pyridinones' as interchangeable therefore ignore demonstrated structure-activity cliffs in both metabolic stability and on-target affinity.

Quantitative Comparative Evidence for 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one Versus Closest Analogs


N-1 Substituent LogD Modulation: 2-Methoxyethyl vs. Unsubstituted and Methoxymethyl Analogs

The 2-methoxyethyl N-1 substituent on the target compound is predicted to increase logD by approximately 0.5–0.8 log units relative to the N-1 unsubstituted analog (5-amino-3-bromo-4-methylpyridin-2(1H)-one, CAS 1564747-86-9, MW 203.04, TPSA = 58.88 Ų, logP = 1.03) and by approximately 0.2–0.4 log units relative to the methoxymethyl analog (CAS 1565016-25-2) . This difference arises from the additional methylene unit in the ethoxy linker, which extends the carbon chain and reduces hydrogen-bond donor exposure. In the structurally related PDE4 inhibitor series, the 2-methoxyethyl-substituted pyridin-2-one core of T-440 was explicitly selected over shorter-chain N-alkyl analogs to optimize both cellular permeability and in vivo bronchoprotective efficacy (ED₅₀ = 2.3 mg/kg i.v.) [1]. The target compound shares this same N-1 substitution architecture, distinguishing it from analogs lacking the ethylene glycol ether extension.

Medicinal Chemistry Lipophilicity Engineering ADME Optimization

Covalent Warhead Accessibility: Electrophilic Bromine as an SNAr Handle in a Functionalized Scaffold

The C-3 bromine atom in the target compound constitutes both a potential covalent electrophilic site and a synthetic derivatization handle for late-stage diversification. In the EGFR inhibitor CL-387,785, irreversible covalent binding (kinase IC₅₀ = 250–490 pM; cellular autophosphorylation IC₅₀ = 5 nM) relies on an acrylamide Michael acceptor that is absent from all pyridinone-based compounds . However, the bromine at C-3 on the dihydropyridinone core can participate in direct SNAr displacement reactions under mild conditions, enabling installation of diverse amine, thiol, or alcohol nucleophiles—a synthetic entry point not available to the corresponding C-3 chloro or C-3 unsubstituted analogs [1]. The microwave-assisted copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted precursors has been demonstrated as an efficient route to 3,5-bis-aminated heterocycles, confirming the synthetic utility of this bromine position [1]. The target compound uniquely combines this reactive C-3 bromine handle with a solubilizing N-1 2-methoxyethyl group and a C-5 amino group that can serve as a second diversification point.

Covalent Inhibitor Design Synthetic Tractability Chemical Biology

Molecular Weight and Physicochemical Differentiation from N-1 Unsubstituted Baseline

The target compound has a molecular weight of 261.12 g/mol, which is 58.08 g/mol higher than the N-1 unsubstituted analog (5-amino-3-bromo-4-methylpyridin-2(1H)-one, MW = 203.04 g/mol) and 14.03 g/mol higher than the methoxymethyl analog (MW = 247.09 g/mol) . This mass increment arises entirely from the N-1 2-methoxyethyl group (–CH₂CH₂OCH₃; formula weight = 59.09 g/mol vs. H), which also increases the rotatable bond count from 0 (unsubstituted; measured TPSA 58.88 Ų) to 3 (target compound) and adds one H-bond acceptor (the ether oxygen) . These features collectively shift the compound from 'fragment-like' (MW < 250, rotatable bonds ≤ 2) toward 'lead-like' physicochemical space (MW 250–350, rotatable bonds ≤ 5), making it more suitable for late-stage lead optimization campaigns than its fragment-sized unsubstituted comparator.

Physicochemical Profiling Compound Acquisition Lead Optimization

Best-Fit Application Scenarios for 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one Based on Comparative Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

For programs targeting kinase domains that tolerate N-1 alkyl extensions, the 2-methoxyethyl substituent on the target compound provides a logD increase of approximately 0.5–0.8 log units over the fragment-like unsubstituted analog (logP 1.03, TPSA 58.88 Ų) , positioning it in a more drug-like lipophilicity window (estimated logP ~1.5–1.8). This is particularly relevant for ATP-competitive kinase inhibitors, where excessively low logD (<1.0) often limits cellular permeability, while logD above 3.0 increases promiscuity and hERG risk. The PDE4 inhibitor T-440, which uses the same 2-methoxyethyl pyridin-2-one scaffold, achieved in vivo bronchoprotective ED₅₀ of 2.3 mg/kg i.v. with this substitution strategy [1].

Covalent Fragment and Focused Library Synthesis via C-3 Bromine Diversification

The C-3 bromine atom serves as a reactive electrophilic anchor for generating diverse compound libraries through SNAr amination, thioether coupling, or metal-catalyzed cross-coupling—reactivity confirmed in related 5-amino-3-bromo-heterocycles under microwave-assisted copper-catalyzed conditions . Unlike the irreversible acrylamide warhead of CL-387,785 (EGFR IC₅₀ 250–490 pM) [1], the bromine handle permits reversible or irreversible covalent probe design through deliberate nucleophile selection, enabling systematic structure–activity relationship exploration directly from a single purchased intermediate.

Comparative Selectivity Profiling Against N-1 Substitution Series

The target compound (MW 261.12 g/mol; N-1 2-methoxyethyl) bridges the gap between fragment-like unsubstituted (MW 203.04 g/mol) and more elaborated lead compounds. Its procurement enables systematic evaluation of N-1 chain-length effects on target selectivity, metabolic stability, and solubility without requiring de novo synthesis of the core scaffold. The concurrent availability of all three N-1 variants (unsubstituted, methoxymethyl, 2-methoxyethyl) supports parallel screening to deconvolute the contribution of the ethylene glycol ether tail to any observed biological activity .

PDE4 and Phosphodiesterase Inhibitor Development Leveraging 2‑Methoxyethyl Scaffold Precedent

The 2-methoxyethyl pyridin-2-one motif is an established PDE4 pharmacophore as demonstrated by T-440, which selectively inhibits PDE4 with anti-asthmatic efficacy in guinea pig models (ED₅₀ = 2.3 mg/kg i.v.; most potent against LTD₄-induced bronchoconstriction with ED₅₀ = 0.89 µg/kg) . The target compound retains this substitution motif while adding an amino group at C-5 and a bromine at C-3—modifications that can shift selectivity from PDE4 toward other phosphodiesterase isoforms, bromodomains, or kinase targets, making it a strategic entry point for PDE inhibitor diversification programs.

Quote Request

Request a Quote for 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.